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Compound of Interest

[4-(Chlorosulfonyl)phenyl]acetic
Compound Name: d
aci

Cat. No.: B016784

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical and spectroscopic
data for [4-(Chlorosulfonyl)phenyl]acetic acid (CAS No: 22958-99-2). It also outlines
standard experimental protocols for obtaining comprehensive spectroscopic data, which is
crucial for the unequivocal identification and characterization of this compound in research and
development settings.

Physicochemical Properties

[4-(Chlorosulfonyl)phenyl]acetic acid is a bifunctional organic compound containing both a
carboxylic acid and a sulfonyl chloride group. These functional groups make it a valuable
intermediate in the synthesis of various pharmaceutical and chemical entities. A summary of its
key physicochemical properties is presented below.
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Property Value Source
Molecular Formula CsH7CIO4S PubChem[1]
Molecular Weight 234.66 g/mol PubChem[1]
Melting Point 134-136 °C ChemicalBook[2]
Boiling Point (Predicted) 393.8+£25.0°C ChemicalBook[2]
Density (Predicted) 1.528 + 0.06 g/cm?3 ChemicalBook[2]

3 Chloroform (Slightly), DMSO _
Solubility ) ) ChemicalBook[2]
(Slightly), Methanol (Slightly)

XLogP3 2.1 PubChem[1]

Spectroscopic Data

Detailed experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic
data for [4-(Chlorosulfonyl)phenyl]acetic acid are not widely available in public spectral
databases. However, mass spectrometry data has been reported.

2.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio of ions. The reported mass spectral peaks for [4-(Chlorosulfonyl)phenyl]acetic acid are
consistent with its molecular structure.

miz Interpretation
199 M- Cll+
135 [M - SOCIJ+

Source: PubChem.[1]

Predicted Collision Cross Section (CCS) Data
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Computational predictions of collision cross sections can aid in compound identification in ion
mobility-mass spectrometry experiments.

Adduct m/z Predicted CCS (A2
[M+H]* 234.98264 142.3
[M+Na]* 256.96458 151.9
[M-H]- 232.96808 145.5

Source: PubChemlLite.[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic
characterization of [4-(Chlorosulfonyl)phenyl]acetic acid.

3.1. Synthesis

A common route for the synthesis of [4-(Chlorosulfonyl)phenyl]acetic acid involves the
chlorosulfonation of phenylacetic acid.

Equation:
CeHsCH2COOH + CISOsH - 4-(CIS0O2)CsHaCH2COO0H + H20
Procedure:

 In a fume hood, cautiously add phenylacetic acid (1 equivalent) in small portions to an
excess of chlorosulfonic acid (typically 3-5 equivalents) at 0 °C with stirring.

 After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for several hours. The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC).

e Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous
stirring.
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» The precipitated solid product is collected by vacuum filtration and washed with cold water.

e The crude product can be purified by recrystallization from a suitable solvent system, such
as an ethyl acetate/hexane mixture.

3.2. Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure of the compound.
e 'H NMR (Proton NMR):

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

o Instrument: A 300 MHz or higher field NMR spectrometer.
o Expected Signals:
» A singlet for the methylene protons (-CHz-) adjacent to the aromatic ring.
= Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

» A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable
with D20.

e 13C NMR (Carbon-13 NMR):

o Sample Preparation: Use the same sample as for tH NMR, but a higher concentration (20-
50 mg) may be required for a better signal-to-noise ratio.

o Instrument: A 75 MHz or higher field NMR spectrometer.
o Expected Signals:
= Asignal for the methylene carbon.

» Four signals in the aromatic region (due to symmetry).
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= Asignal for the carbonyl carbon of the carboxylic acid.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

» Expected Characteristic Absorption Bands:

o

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm~1.

[¢]

C=0 stretch (carboxylic acid): A strong band around 1700 cm™1.

[¢]

S=0 stretch (sulfonyl chloride): Two strong bands, typically around 1375 cm~1
(asymmetric) and 1185 cm~1 (symmetric).

[¢]

C-Cl stretch: A band in the region of 800-600 cm~1.

[e]

C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm™1, respectively.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of
[4-(Chlorosulfonyl)phenyl]acetic acid.
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Caption: Workflow for the synthesis and spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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